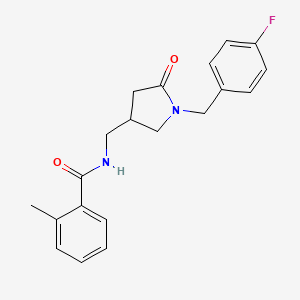

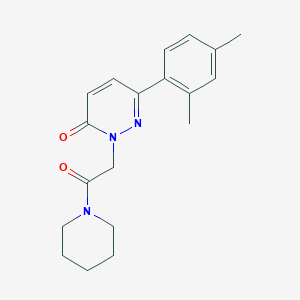

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazepane derivatives often involves intricate steps to ensure the introduction of functional groups at specific positions on the ring. For example, a practical synthesis approach for a similar diazepane derivative was developed for multikilogram production, utilizing intramolecular cyclization techniques starting from commercially available alcohols (Gomi et al., 2012). Such methodologies highlight the complexity and creativity required in organic synthesis to achieve desired structures and functionalities.

Molecular Structure Analysis

Diazepine derivatives exhibit interesting molecular structures that can be significantly affected by substituents. For instance, studies on porphyrazines with annulated diazepine rings have shown that solvent effects can drastically influence spectral properties, indicating a strong interaction between molecular structure and environmental factors (Tarakanov et al., 2011). These insights are crucial for understanding how molecular structure impacts the chemical and physical properties of diazepane derivatives.

Chemical Reactions and Properties

Fluorinated compounds, including those with diazepane structures, participate in various chemical reactions that can be leveraged for synthetic and application purposes. For example, fluoromethyl sulfones have been identified as versatile fluoromethylidene synthons for the synthesis of monofluoroalkenes, demonstrating the potential for creating a wide range of fluorinated products with specific properties (Zhu et al., 2010).

Physical Properties Analysis

The physical properties of diazepane derivatives and related compounds can be profoundly influenced by their molecular structure. For instance, the crystal and molecular structure of certain Schiff base compounds, synthesized from diazepane derivatives, revealed stabilization through intramolecular hydrogen bonding, which has implications for their solubility, stability, and reactivity (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of diazepane derivatives, including reactivity and stability, are central to their potential applications. For example, the synthesis and characterization of monofluorinated cyclopropanecarboxylates reveal insights into the reactivity of fluorinated compounds, which is crucial for developing novel organic reactions and materials (Haufe et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Di-tert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate and related compounds have been extensively studied in the context of chemical synthesis. For instance, the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, was established for multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available precursors (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Photophysical Properties and Catalysis

Studies on photophysical properties and catalysis have been conducted on derivatives of 1,4-diazepane. For example, 5,7-Di(4-tert-butylphenyl)-6H-1,4-diazepine-2,3-dicarbonitrile was used in template cyclotetramerization, leading to the formation of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. This complex exhibited unique solvent effects on its UV-Vis and 1H NMR spectral properties, indicating potential applications in photophysical and catalysis research (Tarakanov, Donzello, Koifman, & Stuzhin, 2011).

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions involving this compound derivatives have been explored, such as the production of monofluorinated cyclopropanecarboxylates. These reactions have significance in synthesizing structurally complex and functionally diverse molecules, which can be useful in drug development and other areas of chemical research (Haufe, Rosen, Meyer, Fröhlich, & Rissanen, 2002).

Chemoselective Hydroxylation

Chemoselective hydroxylation of hydrocarbons using non-heme micro-oxo-bridged diiron(III) catalysts with this compound derivatives has been studied, showcasing potential applications in fine chemical synthesis and industrial processes. This process demonstrates the compound's utility in facilitating selective oxidation reactions under mild conditions (Mayilmurugan, Stoeckli-Evans, Suresh, & Palaniandavar, 2009).

Eigenschaften

IUPAC Name |

ditert-butyl 6-fluoro-1,4-diazepane-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27FN2O4/c1-14(2,3)21-12(19)17-7-8-18(10-11(16)9-17)13(20)22-15(4,5)6/h11H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLXPPSNCJWXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[4-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2480636.png)

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)